5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide
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Overview
Description
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. The reaction is carried out in ethanol, providing regioisomeric pyrazoles . Another method involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .
Industrial Production Methods
Industrial production methods for this compound may involve the use of eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods are designed to be cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, acetylenic ketones, and various catalysts. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include various pyrazole derivatives, which can be further functionalized to obtain compounds with desired properties .
Scientific Research Applications
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit certain enzymes and proteins, leading to their pharmacological effects . The compound may also interact with DNA and other cellular components, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-tolylpyrazole: Known for its antileishmanial activity.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Exhibits similar reactivity and applications.
Uniqueness
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide is unique due to its specific structural features, which confer distinct pharmacological and chemical properties. Its combination of a pyrazole ring with a furan-2-carboxamide moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12ClN3O2 |
---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide |
InChI |
InChI=1S/C12H12ClN3O2/c13-8-5-14-16(6-8)7-10-3-4-11(18-10)12(17)15-9-1-2-9/h3-6,9H,1-2,7H2,(H,15,17) |
InChI Key |
GLKCMIKQFVTSPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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